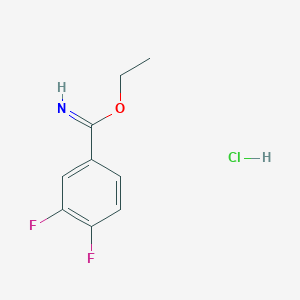

3,4-Difluorobenzimidic acid ethyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-Difluorobenzimidic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C9H10ClF2NO . It is also known by its IUPAC name: ethyl 3,4-difluorobenzenecarboximidate;hydrochloride . This compound is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The molecular structure of “3,4-Difluorobenzimidic acid ethyl ester hydrochloride” consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The molecular weight of “3,4-Difluorobenzimidic acid ethyl ester hydrochloride” is 221.63 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Unprecedented Formation of Stable Ketene-N,O-Acetals

A study by Breuning and Häuser (2007) explored the treatment of 2,4-disubstituted glutaryl dichlorides with benzimidic acid ethyl ester hydrochloride, leading to the unexpected formation of stable ketene-N,O-acetals. These compounds, resistant to moisture and chromatographic processes, undergo a novel rearrangement to cyclic enamides under strong basic conditions. The mechanism proposed for this rearrangement highlights the unique reactivity and potential applications of this compound in synthetic chemistry (Breuning & Häuser, 2007).

Synthesis of Novel 4-(3-Carboxyl-1H-Pyrazol-4-yl)-1,4-Dihydropyridines

Another study by Sridhar and Perumal (2005) reported the use of 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid for the facile synthesis of 4-pyrazolyl 1,4-dihydropyridines at room temperature. This synthesis process, involving ethyl 3-aminocrotonate, pyrazole aldehyde, and a β-keto ester, demonstrates an eco-benign and efficient method superior to conventional techniques. The findings suggest potential applications in medicinal chemistry and drug design, leveraging the properties of 3,4-difluorobenzimidic acid ethyl ester derivatives (Sridhar & Perumal, 2005).

Fluorination of 1,3-Dicarbonyl Compounds

Kitamura et al. (2011) developed a simple and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene. This process, which includes the reaction of ethyl benzoylacetate to yield ethyl 2-fluoro-2-benzoylacetate, showcases the utility of fluorination reactions in enhancing the reactivity and biological activity of organic molecules. This research could have implications for the development of fluorinated pharmaceuticals and agrochemicals (Kitamura et al., 2011).

Propiedades

IUPAC Name |

ethyl 3,4-difluorobenzenecarboximidate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c1-2-13-9(12)6-3-4-7(10)8(11)5-6;/h3-5,12H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQCRMMABCPLJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorobenzimidic acid ethyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)

![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)

![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)